N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide - 80469-10-9

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Catalog Number: EVT-1438912
CAS Number: 80469-10-9
Molecular Formula: C56H98N16O13
Molecular Weight: 1203.499
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Selective Agent in Bacterial Culture Media: It inhibits the growth of Gram-negative bacteria, aiding in the isolation and identification of specific bacterial species [].
  • Tool for Studying Bacterial Membrane Interactions: Its ability to disrupt bacterial membranes makes it useful for investigating membrane structure and function [].
  • Model Compound for Developing Novel Antibiotics: Its structure and mechanism of action serve as a basis for designing new antibiotics against multidrug-resistant bacteria [].
Synthesis Analysis

The primary method for obtaining Polymyxin II is through fermentation of Paenibacillus polymyxa []. Specific details regarding fermentation conditions and extraction procedures vary depending on the desired composition of the Polymyxin mixture.

Molecular Structure Analysis
  • The cyclic peptide ring contains several positively charged amino groups, contributing to its interaction with negatively charged bacterial membranes [, ].
Chemical Reactions Analysis

Polymyxin II's primary chemical reaction involves its interaction with bacterial lipopolysaccharide (LPS) [, ]. The positively charged amino groups of Polymyxin II interact with the negatively charged phosphate groups of Lipid A, a component of LPS. This interaction disrupts the LPS structure and the integrity of the bacterial outer membrane [].

Mechanism of Action
  • Cell Death: These events ultimately result in bacterial cell death [, , ].
Applications
  • Selective Agent in Brucella Isolation: Traditional media for isolating Brucella from veterinary samples can be inhibitory to some strains. A novel medium, Brucella Selective Culture Medium (BruSIC), incorporates activated charcoal in place of calf serum, allowing faster colony growth and equivalent CFU numbers to those seen on blood agar base. This medium demonstrates the potential of incorporating Polymyxin-like selective agents for improved bacterial isolation [].
  • Elucidating Mechanisms of Antibiotic Resistance: Studying Polymyxin resistance mechanisms in bacteria like Klebsiella pneumoniae reveals critical information about the interplay between chromosomally encoded resistance mechanisms (like EptA and ArnT) and plasmid-encoded genes like mcr-1. This research highlights the need for optimized dosing regimens to combat the rise of polymyxin resistance [].
  • Investigating the Role of Endotoxin in Septic Shock: Studies on the effectiveness of Polymyxin B hemoperfusion (PMX-HP) in treating septic shock have yielded valuable information about patient populations that might benefit most from this treatment. While not universally effective, PMX-HP shows promise in older patients with higher disease severity, underscoring the importance of targeted therapies [].
  • Exploring Synergistic Antibacterial Effects: Research into the combined effects of Polymyxin B with other agents, like Cannabidiol (CBD), unveils potential novel treatment strategies against multidrug-resistant Gram-negative bacteria. Synergistic activity against even intrinsically resistant strains emphasizes the importance of exploring combination therapies [].
Future Directions
  • Development of Novel Polymyxin Derivatives: Research focusing on modifying the structure of Polymyxin II to enhance its activity, reduce its toxicity, and overcome emerging resistance mechanisms is crucial for combating multidrug-resistant infections [].
  • Understanding the Role of Bacterial Resistance Mechanisms: Further investigation into the mechanisms by which bacteria develop resistance to Polymyxin II is essential for designing effective strategies to prevent and overcome resistance [, ].
  • Exploration of Synergistic Therapies: Investigating combinations of Polymyxin II with other antimicrobial agents, such as CBD, holds promise for developing new treatment approaches against challenging infections [].
  • Developing In Vitro Models: Creating robust in vitro models mimicking specific infection sites (like endotracheal tubes for VAP) allows researchers to study antibiotic efficacy and bacterial resistance in a clinically relevant context, facilitating the development of targeted therapies [].

Colistin (Polymyxin E)

  • Compound Description: Colistin, also known as polymyxin E, is a polypeptide antibiotic in the polymyxin family. Like polymyxin B, it exhibits bactericidal activity primarily against Gram-negative bacteria. Colistin disrupts the bacterial cell membrane by interacting with lipopolysaccharides (LPS) and phospholipids, leading to increased permeability and cell death. Colistin is often used as a last-resort antibiotic for multidrug-resistant infections. [] []
  • Relevance: Colistin is structurally very similar to polymyxin B and is also classified as a polymyxin. Both compounds share a cyclic peptide structure with a fatty acid tail, contributing to their similar mechanisms of action and antibacterial activity. [] [] []

Polymyxin B Sulfate

  • Compound Description: Polymyxin B sulfate is a specific formulation of polymyxin B. It is commonly used in clinical settings due to its good water solubility, making it suitable for intravenous administration. []
  • Relevance: Polymyxin B sulfate is a salt form of polymyxin B, specifically the sulfate salt. It retains the core structure and antibacterial properties of polymyxin B. []

Colistin Methanesulfonate

  • Compound Description: Colistin methanesulfonate is a prodrug of colistin and is converted to colistin in the body. Similar to polymyxin B sulfate, colistin methanesulfonate is commonly used clinically due to its enhanced water solubility compared to colistin itself. This property makes it suitable for both intravenous and inhaled administration. [] []
  • Relevance: Colistin methanesulfonate, while a prodrug, is directly related to colistin, which is structurally similar to polymyxin B. Therefore, it shares the same structural similarities to polymyxin B as colistin does. [] []

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic that inhibits bacterial cell wall synthesis. It is primarily effective against Gram-positive bacteria and is often used for serious infections like methicillin-resistant Staphylococcus aureus (MRSA). []
  • Relevance: While structurally distinct from polymyxin B, vancomycin is often mentioned in the context of polymyxin B due to their combined use in treating multidrug-resistant infections. [] The papers explore the synergistic effects and potential risks, particularly nephrotoxicity, associated with their co-administration. [, , ]
  • Compound Description: Vancomyxins are a class of hybrid antibiotics created by conjugating vancomycin with the outer membrane-disrupting polymyxin E nonapeptide (PMEN). This innovative design aims to combine the antimicrobial properties of both vancomycin and polymyxins, broadening their spectrum of activity. []
  • Relevance: Vancomyxins are explicitly designed to incorporate the structural features of both vancomycin and polymyxin, including polymyxin B. These hybrid molecules are intended to overcome the limitations of each individual antibiotic, demonstrating the significance of polymyxins' membrane-disrupting properties. []

Properties

CAS Number

80469-10-9

Product Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

Molecular Formula

C56H98N16O13

Molecular Weight

1203.499

InChI

InChI=1S/C56H98N16O13/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-/m0/s1

InChI Key

YAMZKVXJHUGXEM-DCFHCFNESA-N

SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O

Synonyms

N-((S)-4-amino-1-(((2S,3R)-1-(((S)-4-amino-1-oxo-1-(((3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-((S)-sec-butyl)-3-((R)-1-hydroxyethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl)amino)butan-2-yl)am

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.